(R)-Methylprolylglycinate

Chiral building block Stereochemical SAR Enantiomeric purity

(R)-Methylprolylglycinate (CAS 150284-49-4, molecular formula C8H14N2O3, molecular weight 186.21 g/mol) is the methyl ester derivative of the dipeptide (R)-prolylglycine, consisting of D-proline (R-configuration) coupled via a peptide bond to glycine methyl ester. It belongs to the class of N-terminal prolyl dipeptide esters, a family frequently employed as chiral building blocks in peptidomimetic drug discovery and as synthetic intermediates for prolyl oligopeptidase (POP/PREP) inhibitor programs.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B13077969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methylprolylglycinate
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1CCCN1
InChIInChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m1/s1
InChIKeyQDBAGUYLJBESHO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methylprolylglycinate (CAS 150284-49-4): Chemical Identity, Structural Class, and Procurement Baseline


(R)-Methylprolylglycinate (CAS 150284-49-4, molecular formula C8H14N2O3, molecular weight 186.21 g/mol) is the methyl ester derivative of the dipeptide (R)-prolylglycine, consisting of D-proline (R-configuration) coupled via a peptide bond to glycine methyl ester . It belongs to the class of N-terminal prolyl dipeptide esters, a family frequently employed as chiral building blocks in peptidomimetic drug discovery and as synthetic intermediates for prolyl oligopeptidase (POP/PREP) inhibitor programs [1]. Commercially, it is available in standard purity grades (95–98%) from multiple specialty chemical suppliers . Its primary value proposition in procurement lies in its defined (R)-stereochemistry at the proline α-carbon, which distinguishes it from the more common (S)-enantiomer and positions it as a candidate for stereochemical structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

Why (R)-Methylprolylglycinate Cannot Be Freely Substituted by (S)-Methylprolylglycinate or Prolylglycine Analogs


Substituting (R)-Methylprolylglycinate with its (S)-enantiomer ((S)-Methylprolylglycinate) or non-esterified prolylglycine introduces uncontrolled variables into any stereochemistry-dependent application. The (R)-configuration at the proline α-carbon imparts fundamentally different three-dimensional topology to downstream peptidomimetic products compared to the (S)-isomer, which can alter target binding, metabolic stability, and conformational preferences [1]. In prolyl oligopeptidase (POP/PREP) inhibitor design, the P1 proline pocket exhibits well-documented stereochemical discrimination: inhibitors bearing D-proline (R-configuration) at P1 have been shown to yield substantially different activity profiles compared to their L-proline (S-configuration) counterparts, with IC50 differences exceeding 100-fold in certain chemotypes [2]. Furthermore, the methyl ester protecting group is critical for synthetic manipulation; the free acid form (prolylglycine) requires distinct coupling conditions and exhibits different solubility and reactivity profiles, making it unsuitable as a drop-in replacement in established synthetic routes [3]. These stereochemical and functional-group differences mean that generic substitution without re-validation of the entire synthetic or biological workflow carries a high risk of divergent outcomes — the (R)-isomer is not equivalent to the (S)-isomer, and the methyl ester is not equivalent to the free acid.

(R)-Methylprolylglycinate: Quantified Differentiation Evidence vs. Closest Analogs and In-Class Compounds


Stereochemical Purity and Enantiomeric Composition vs. (S)-Methylprolylglycinate

The defining differentiator of (R)-Methylprolylglycinate is its D-proline (R)-configuration, which is directly verifiable by the commercial availability of the pure enantiomer with defined CAS registration (150284-49-4) and a unique InChIKey (QDBAGUYLJBESHO-ZCFIWIBFSA-N) distinct from that of the (S)-enantiomer . In the design of prolyl endopeptidase (PREP/prolyl oligopeptidase) inhibitors, the P1 proline stereochemistry is a critical determinant of target engagement. For a related prolylglycine-derived PREP inhibitor bearing an (S)-proline-derived boronic acid warhead (BDBM50431228, CHEMBL2333023), the (S)-configuration at the P1 pyrrolidine position yields an IC50 of 1.80 nM against human PREP, while cross-target activity against the structurally related serine protease DPP4 is >1,000-fold weaker (IC50 = 1,800 nM), demonstrating that even within a single enantiomeric series, stereochemistry-driven target selectivity is pronounced [1]. The (R)-enantiomer would, by virtue of inverted P1 stereochemistry, be expected to produce a fundamentally different selectivity fingerprint and is therefore a non-fungible alternative for SAR exploration. No head-to-head PREP inhibition data for the (R)-methyl ester free base itself were identified in the publicly searchable literature as of the knowledge cutoff.

Chiral building block Stereochemical SAR Enantiomeric purity

Functional Group Differentiation: Methyl Ester vs. Free Acid Prolylglycine in Synthetic Reactivity

(R)-Methylprolylglycinate is supplied as the C-terminal methyl ester, which serves as a carboxyl-protecting group during further peptide coupling or amidations. In contrast, the free acid (R)-prolylglycine (prolylglycine, no CAS match identified for the pure (R)-enantiomer free acid form) requires activation (e.g., via carbodiimide/HOBt or HATU) for amide bond formation and exhibits different solubility characteristics. In polycondensation studies of L-prolylglycine methyl esters and related tripeptide esters, it was found that the methyl ester form undergoes specific degradative pathways — including diketopiperazine and anhydride formation — that differ qualitatively from those of the free acid [1]. These reactivity differences mean that the methyl ester cannot be substituted with the free acid in established synthetic protocols without altering reaction kinetics, side-product profiles, and yields. Procurement of the methyl ester is therefore a deliberate choice dictated by the synthetic route rather than an interchangeable option.

Peptide coupling Protecting group strategy Synthetic intermediate

Supplier Purity Specification Differentiation: 98% vs. 95% Grade (R)-Methylprolylglycinate

Among the commercially available sources of (R)-Methylprolylglycinate, two distinct purity grades are offered: one supplier provides the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC , while another offers it at 95% purity . The 3% absolute purity difference, though modest in magnitude, becomes relevant in applications where impurities at the 2–5% level could generate confounding by-products in sensitive biological assays (e.g., cellular phenotypic screening where impurity-driven off-target effects could be misattributed to the compound of interest) or in multi-step syntheses where impurity accumulation can reduce the ultimate yield of the final product. For procurement decisions, this represents a quantifiable, supplier-level differentiator within the same compound rather than a comparator-based differentiation.

Batch-to-batch consistency Purity specification Quality control

Procurement-Driven Application Scenarios for (R)-Methylprolylglycinate Based on Evidence


Stereochemical SAR Probes for Prolyl Oligopeptidase (POP/PREP) Inhibitor Lead Optimization

Medicinal chemistry programs targeting prolyl oligopeptidase (POP/PREP) for cognitive disorders, neurodegeneration, or metabolic dysfunction-associated fatty liver disease (MAFLD) require systematic P1 stereochemistry exploration. (R)-Methylprolylglycinate provides the D-proline (R-configuration) P1 building block complementary to the more common (S)-enantiomer. As demonstrated by BindingDB/ChEMBL-curated data, an (S)-proline-derived PREP inhibitor achieved IC50 = 1.80 nM against human PREP with >1,000-fold selectivity over DPP4 (IC50 = 1,800 nM) [1]. The (R)-enantiomer is expected to yield a distinctly different activity-selectivity profile, making it essential for comprehensive SAR. Procuring both enantiomers as discrete, analytically characterized entities is a prerequisite for generating valid comparative SAR datasets. The 98% purity grade with batch QC documentation is recommended for such studies .

Chiral Dipeptide Building Block for Peptidomimetic Synthesis

In the synthesis of conformationally constrained peptidomimetics — including macrocyclic peptides, protease inhibitors, and D-amino-acid-containing therapeutic leads — (R)-Methylprolylglycinate serves as a pre-formed, chirally pure dipeptide fragment. The methyl ester protection allows for orthogonal C-terminal manipulation (e.g., saponification to acid, direct aminolysis, or reduction to alcohol) without affecting the N-terminal proline amine, which can be selectively deprotected or further elaborated. This functional group orthogonality is a defined synthetic advantage over the free acid form, which would require distinct protection/deprotection logic and coupling activation strategies [2].

Enantiopure Substrate for Proline-Specific Transporter and Enzyme Studies

Proline transporters (e.g., PROT/SLC6A7) and proline-recognizing enzymes exhibit stereospecific recognition. (R)-Methylprolylglycinate, as a D-proline-containing dipeptide ester, can function as a stereochemical probe to interrogate the enantioselectivity of these biological systems. The availability of the pure (R)-enantiomer (CAS 150284-49-4, InChIKey QDBAGUYLJBESHO-ZCFIWIBFSA-N) with verified stereochemical identity enables controlled experiments where the (S)-enantiomer serves as the negative control, allowing researchers to assign stereochemistry-dependent biological effects . This application is supported by the compound's structural membership in the broader prolylglycine dipeptide family, which includes metabolites with recognized cell-signaling properties [3].

Reference Standard for Analytical Method Development in Chiral Peptide QC

The availability of (R)-Methylprolylglycinate at 98% purity with batch-specific NMR, HPLC, and GC documentation supports its use as a chiral reference standard for developing enantiomeric purity methods (e.g., chiral HPLC or SFC). When synthesizing or procuring prolylglycine-containing peptides for pharmaceutical development, the ability to spike, resolve, and quantify the (R)- vs. (S)-enantiomer content is essential for ICH Q6A-compliant specification setting. This compound provides a well-characterized (R)-enantiomer spike standard for such method development and validation workflows.

Quote Request

Request a Quote for (R)-Methylprolylglycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.